molecular formula C23H14O B3281558 1-Benzoylpyrene CAS No. 7376-03-6

1-Benzoylpyrene

Cat. No.: B3281558
CAS No.: 7376-03-6
M. Wt: 306.4 g/mol
InChI Key: FGCOCPAQFSREBF-UHFFFAOYSA-N
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Description

1-Benzoylpyrene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by the presence of a benzoyl group attached to the pyrene moiety

Scientific Research Applications

1-Benzoylpyrene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds and as a model compound in studying reaction mechanisms.

    Biology: It is used in studies related to the interaction of polycyclic aromatic hydrocarbons with biological systems, including their potential mutagenic and carcinogenic effects.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzoylpyrene can be synthesized through the Friedel-Crafts acylation of pyrene with benzoyl chloride or benzoic anhydride. The reaction is typically catalyzed by heteropoly acids such as phosphotungstic acid supported on silica. The reaction conditions involve heating the mixture to a specific temperature, usually around 100°C, and maintaining it for a certain period to achieve optimal yield and selectivity .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. The use of heteropoly acid catalysts in a supported form allows for easy separation and reuse, making the process more efficient and environmentally friendly. The yield and selectivity of the product can be optimized by controlling the reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: 1-Benzoylpyrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Benzoylpyrene involves its interaction with molecular targets such as DNA and proteins. It can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The compound can also interact with enzymes and receptors, influencing various biochemical pathways. The aryl hydrocarbon receptor (AhR) pathway is one of the key pathways involved in its mechanism of action .

Comparison with Similar Compounds

Uniqueness of 1-Benzoylpyrene: this compound is unique due to its specific structural configuration, which influences its reactivity and interaction with biological systems. Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

phenyl(pyren-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14O/c24-23(18-5-2-1-3-6-18)20-14-12-17-10-9-15-7-4-8-16-11-13-19(20)22(17)21(15)16/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCOCPAQFSREBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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